molecular formula C20H18O6 B8261953 Sanggenon H

Sanggenon H

Cat. No. B8261953
M. Wt: 354.4 g/mol
InChI Key: QPAKXSCQEJXHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sanggenon H is a useful research compound. Its molecular formula is C20H18O6 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sanggenon H suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sanggenon H including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

Sanggenon C, a flavonoid related to Sanggenon H, has been extensively studied for its anticancer properties. It has shown promising results in suppressing tumorigenesis in gastric cancer by inhibiting cell proliferation, inducing cell cycle arrest, and promoting apoptosis. The mechanism involves blocking the ERK signaling pathway and inhibiting mitochondrial fission, as demonstrated in human gastric cancer cells and tumor xenografts in nude mice (Chen et al., 2022). Similarly, Sanggenon C has been shown to induce apoptosis in colon cancer cells by increasing reactive oxygen species generation and decreasing nitric oxide production, which is associated with inhibition of inducible nitric oxide synthase expression and activation of the mitochondrial apoptosis pathway (Chen et al., 2017).

Antioxidant and Anti-inflammatory Effects

Sanggenon C also demonstrates antioxidant properties, as evidenced by comparative studies with Sanggenon D, another closely related compound. In various antioxidant assays, Sanggenon C exhibited lower IC50 values, suggesting a more potent antioxidant activity (Li et al., 2018). Additionally, it has been found to effectively inhibit human polymorphonuclear leukocyte adhesion to human synovial cells, suggesting anti-inflammatory capabilities. This effect is achieved by inhibiting the activation of nuclear factor-kappa B (NF-kappaB) (Li et al., 2002).

Neuroprotective and Cardioprotective Effects

Sanggenon C protects against cardiomyocyte hypoxia injury by enhancing autophagy and reducing inflammatory cytokine levels. This effect is mediated through the activation of AMP-activated protein kinase and inhibition of mechanistic target of rapamycin and forkhead box O3a (Gu et al., 2017). Furthermore, it ameliorates cerebral ischemia-reperfusion injury by inhibiting inflammation and oxidative stress through the regulation of the RhoA-ROCK signaling pathway (Zhao & Xu, 2020).

Antidepressant Effects

Sanggenon G, another compound related to Sanggenon H, has shown antidepressant-like effects in rats. It mediates its effects through the serotonergic system and has been suggested as a potential alternative therapeutic approach for the treatment of depression (Lim et al., 2015).

Inhibition of Protein Tyrosine Phosphatase 1B

Sanggenon C and other related compounds have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a regulator of insulin and leptin signaling, which could have implications for metabolic disorders (Cui et al., 2006).

Modulation of GABAA Receptors

Sanggenon G and other related compounds have been found to modulate GABAA receptors, suggesting a potential role in neurological disorders (Kim et al., 2012).

Antimicrobial Activity

Sanggenon D, closely related to Sanggenon H, inhibits the growth of Staphylococcus aureus by affecting the fatty acid biosynthesis system, indicating potential as an antimicrobial agent (Pang et al., 2019).

properties

IUPAC Name

5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-8-yl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-20(2)6-5-11-13(22)4-3-12(19(11)26-20)16-9-15(24)18-14(23)7-10(21)8-17(18)25-16/h3-8,16,21-23H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAKXSCQEJXHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(C=CC(=C2O1)C3CC(=O)C4=C(C=C(C=C4O3)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sanggenon H

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.